N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-32(2)26-13-9-24(10-14-26)28(22-31-29(35)17-8-23-6-4-3-5-7-23)34-20-18-33(19-21-34)27-15-11-25(30)12-16-27/h3-7,9-16,28H,8,17-22H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPLHHMDHSEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound incorporates several pharmacologically relevant functional groups, including a dimethylamino group, a piperazine moiety, and a fluorophenyl group, which may enhance its interactions with biological targets. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Structural Overview
The structural components of the compound are as follows:
- Dimethylamino Group : Enhances solubility and potential interaction with neurotransmitter systems.
- Piperazine Moiety : Often linked to central nervous system (CNS) activity, potentially affecting dopamine receptors.
- Fluorophenyl Group : May improve binding affinity to biological targets.
This unique combination of features positions the compound as a candidate for various therapeutic applications, particularly in oncology and neurology.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. The piperazine component is often associated with the modulation of neurotransmitter systems that can influence tumor growth and proliferation.
A comparative analysis of similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{...thiophene-2-sulfonamide} | Thiophene ring, sulfonamide, piperazine | Potential antitumor and CNS activity |
| Palbociclib | Piperazine and aromatic rings | Anticancer |
| Dapoxetine | Piperazine structure | Antidepressant |
The structural uniqueness of this compound suggests that it may interact with specific pathways involved in cancer progression.
CNS Activity
The piperazine moiety is particularly noteworthy for its potential effects on the CNS. Studies have shown that similar compounds can selectively bind to dopamine receptors, influencing neurotransmitter levels. For instance, a related compound demonstrated a 66-fold higher affinity for dopamine D(3) receptors compared to D(2) receptors, indicating a potential mechanism for modulating CNS disorders .
Antimicrobial Properties
While the primary focus has been on antitumor and CNS activities, preliminary studies suggest that this compound may also possess antimicrobial properties. The sulfonamide group in related compounds has been associated with antibacterial effects, indicating that further investigation into the antimicrobial potential of this compound is warranted.
Case Study 1: Dopamine Receptor Interaction
In vitro studies conducted on radiolabeled compounds similar to this compound revealed significant binding affinities to dopamine receptors. Specifically, the binding affinity was measured using saturation binding experiments, yielding dissociation constants (K(d)) indicative of high selectivity for D(3) receptors .
Case Study 2: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of structurally related compounds in various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The findings suggest that this compound could have similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
